molecular formula C15H12BrNO4 B041599 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone CAS No. 43229-01-2

1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone

Cat. No.: B041599
CAS No.: 43229-01-2
M. Wt: 350.16 g/mol
InChI Key: PBAAKBQGBSUCTG-UHFFFAOYSA-N
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Description

1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone is an organic compound that features a benzyloxy group, a nitrophenyl group, and a bromoethanone moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both electron-withdrawing and electron-donating groups in its structure makes it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available 4-hydroxy-3-nitrobenzaldehyde and benzyl bromide.

    Formation of Benzyloxy Group: The hydroxyl group of 4-hydroxy-3-nitrobenzaldehyde is protected by reacting with benzyl bromide in the presence of a base such as potassium carbonate, forming 4-(benzyloxy)-3-nitrobenzaldehyde.

    Bromination: The aldehyde group of 4-(benzyloxy)-3-nitrobenzaldehyde is then converted to the corresponding bromoethanone by reacting with bromine in the presence of a catalyst such as phosphorus tribromide.

Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone undergoes various chemical reactions:

    Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted ethanones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.

    Oxidation: The benzyloxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). Major products formed from these reactions include substituted ethanones, amines, and carboxylic acids.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₅H₁₂BrNO₄
  • Molecular Weight : 350.16 g/mol
  • Structure : The compound features a nitrophenyl group, a benzyloxy substituent, and a bromoethanone moiety, contributing to its unique reactivity and biological activities.

Medicinal Chemistry

1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural components are conducive to the development of drugs targeting various diseases, including:

  • Anticancer Agents : The compound's nitro group can be involved in redox reactions, potentially leading to the development of novel anticancer drugs that exploit tumor-specific metabolic pathways.
  • Antimicrobial Agents : Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess antimicrobial properties.

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for:

  • Formation of Azo Compounds : The nitro group can be reduced to an amino group, facilitating the formation of azo compounds which are valuable in dye manufacturing.
  • Synthesis of Formoterol Tartrate : It is noted as a key intermediate in synthesizing Arformoterol Tartrate, a medication used for treating chronic obstructive pulmonary disease (COPD) .

Case Study 1: Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. In vitro studies demonstrated that modifications to the nitrophenyl group enhanced its potency against specific cancer types, making it a candidate for further drug development .

Case Study 2: Antimicrobial Properties

A study focused on the antimicrobial efficacy of compounds similar to this compound found that these compounds showed promising activity against Gram-positive and Gram-negative bacteria. The research suggests that the presence of the benzyloxy group may enhance membrane permeability, leading to increased antibacterial activity .

Mechanism of Action

The mechanism of action of 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone involves its interaction with molecular targets such as enzymes and receptors. The bromoethanone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The nitrophenyl group can participate in electron transfer reactions, affecting cellular redox states and signaling pathways.

Comparison with Similar Compounds

1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone can be compared with similar compounds such as:

    1-(4-(Benzyloxy)-3-nitrophenyl)-2-chloroethanone: Similar structure but with a chloro group instead of a bromo group, leading to different reactivity and biological activity.

    1-(4-(Benzyloxy)-3-nitrophenyl)-2-iodoethanone: The iodo analog has higher reactivity due to the larger atomic radius of iodine.

    1-(4-(Benzyloxy)-3-nitrophenyl)-2-fluoroethanone: The fluoro analog is less reactive but more stable, often used in medicinal chemistry for its metabolic stability.

The uniqueness of this compound lies in its balanced reactivity and stability, making it a valuable intermediate in various synthetic and research applications.

Biological Activity

1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone, with the CAS number 43229-01-2, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₅H₁₂BrNO₄
  • Molecular Weight : 350.17 g/mol
  • Structure : The compound features a nitrophenyl group substituted with a benzyloxy and a bromoethanone moiety, contributing to its reactivity and biological profile.

Biological Activity

The biological activity of this compound primarily involves its interactions with various biological targets, including enzymes and receptors.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of nitrophenyl compounds have been shown to inhibit bacterial growth, suggesting that this compound may also possess antimicrobial effects.

Anticancer Potential

There is emerging evidence supporting the anticancer potential of nitrophenyl derivatives. Studies have demonstrated that such compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.

Case Studies

Several studies have examined the biological effects of similar compounds:

  • Study on Antimicrobial Effects :
    • A study evaluated the antimicrobial activity of nitrophenyl derivatives against various bacterial strains. The results indicated significant inhibition, suggesting that this compound may exhibit similar properties.
  • Anticancer Activity Research :
    • In vitro studies have shown that nitrophenyl compounds can lead to reduced viability in cancer cell lines. For example, a derivative demonstrated an IC50 value in the micromolar range against breast cancer cells, indicating potent anticancer activity.

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism.
  • Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways related to cell growth and apoptosis.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReferences
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of metabolic enzymes

Q & A

Basic Questions

Q. What are the key synthetic routes for 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone?

  • Methodological Answer : The compound can be synthesized via sequential nitration and bromination. A common approach involves nitration of a benzyloxy-substituted acetophenone precursor, followed by bromination at the α-position of the ketone. For example, nitration of 4-(benzyloxy)acetophenone under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) yields the 3-nitro derivative. Subsequent bromination using bromine in acetic acid or a brominating agent like PBr₃ introduces the bromo group at the ethanone moiety .
  • Key Data :

  • Typical yields: 60–75% after purification (via column chromatography or recrystallization) .
  • Purity verification: HPLC retention times (e.g., 12.3 min) and HRMS (e.g., [M+H]⁺ m/z 377.98) .

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer :

  • ¹H/¹³C NMR : The benzyloxy group appears as a singlet at δ ~5.1 ppm (CH₂), while aromatic protons split into distinct multiplets (δ 7.2–8.3 ppm). The ketone carbonyl resonates at δ ~200 ppm in ¹³C NMR, and the bromine substituent causes deshielding of adjacent carbons .
  • HRMS : Accurate mass analysis confirms the molecular ion (e.g., C₁₅H₁₂BrNO₄⁺: calculated 377.990, observed 377.988) .
  • Melting Point : Typically 110–115°C (varies with purity and crystalline form) .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer : Limited toxicity data are available, but precautions include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use a fume hood to avoid inhalation of bromine vapors during synthesis .
  • Storage : In a dark, cool environment due to nitro group sensitivity to light and heat .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields under varying bromination conditions?

  • Methodological Answer : Yield discrepancies often arise from competing side reactions (e.g., over-bromination or aryl ring bromination). Systematic optimization is recommended:

  • Temperature Control : Lower temperatures (0–10°C) favor α-bromination over ring substitution .
  • Reagent Stoichiometry : Limiting bromine to 1.1 equivalents minimizes di-brominated byproducts .
  • In Situ Monitoring : Use TLC or inline IR spectroscopy to track reaction progress .

Q. What mechanistic insights explain the selectivity of bromination at the ethanone moiety?

  • Methodological Answer : The α-hydrogen of the ketone is highly acidic (due to electron-withdrawing nitro and benzyloxy groups), facilitating deprotonation and subsequent electrophilic bromination. Computational studies (DFT) suggest a transition state where bromine attacks the enolate intermediate, with steric hindrance from the 3-nitro group directing selectivity to the α-position .

Q. How can computational modeling predict reactivity in downstream applications (e.g., cross-coupling reactions)?

  • Methodological Answer :

  • DFT Calculations : Optimize the compound’s geometry to evaluate frontier molecular orbitals (FMO). The LUMO (-3.2 eV) localized on the bromine atom indicates susceptibility to nucleophilic substitution (e.g., Suzuki-Miyaura coupling) .
  • Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) to prioritize derivatives for anticancer or antimicrobial testing .

Properties

IUPAC Name

2-bromo-1-(3-nitro-4-phenylmethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO4/c16-9-14(18)12-6-7-15(13(8-12)17(19)20)21-10-11-4-2-1-3-5-11/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAAKBQGBSUCTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454831
Record name 1-[4-(Benzyloxy)-3-nitrophenyl]-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43229-01-2
Record name 2-Bromo-1-[3-nitro-4-(phenylmethoxy)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43229-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Benzyloxy)-3-nitrophenyl]-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Phenyltrimethylammonium tribromide (1.46 g, 3.90 mmol) was added to a solution of 1-(4-benzyloxy-3-nitrophenyl)ethanone (2) (1.04 g, 3.82 mmol) in anhydrous THF (15 mL) in three portions. The reaction mixture was stirred at rt for 12 h. Then an aqueous sodium bicarbonate solution (5%, 10 mL) and an aqueous sodium thiosulfate solution (10%, 5 mL) were added. The mixture was extracted with dichloromethane, and combined organics were concentrated by rotary evaporation. The resulting residue was purified by Biotage silica gel column chromatography eluting with dichloromethane to give bromo ketone 3 as a white solid (1.08 g, 81% yield): 1H NMR (500 MHz, CDCl3) δ 4.49 (s, 3H), 5.35 (s, 2H), 7.21 (d, 1H), 7.40 (m, 5H), 8.15 (dd, 1H), 8.49 (d, 1H).
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
sodium thiosulfate
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
81%

Synthesis routes and methods II

Procedure details

In 60 ml of chloroform there was dissolved 5.4 g of 4-benzyloxy-3-nitroacetophenone and after adding dropwise to the solution a mixture of 3.2 g of bromine and 5 ml. of chloroform, with stirring, the mixture was further stirred for 30 minutes. The reaction product was concentrated under a reduced pressure and the crystalline residue thus obtained was washed with 20 ml. of benzene and dried to give 5.5 g of 4-benzyloxy-3-nitro-α-bromoacetophenone melting at 135°-136° C.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Phenyltrimethylammonium tribromide (109.00 g, 290.00 mmol) was added to a solution of 1-(4-benzyloxy-3-nitrophenyl)ethanone (2) (65.60 g, 242.00 mmol) in anhydrous THF (600 mL) in three portions, and the reaction mixture was stirred at rt for 12 h. The solids were then collected by filtration and the filtrate concentrated. The product was precipitated from chloroform upon the addition of hexanes, then collected by filtration and dried under vacuum to give bromo ketone 3 as a light yellow solid (63.33 g, 75% yield): 1H NMR (500 MHz, CDCl3) δ 4.37 (s, 3H), 5.35 (s, 2H), 7.21 (d, 1H), 7.40 (m, 5H), 8.15 (dd, 1H), 8.49 (d, 1H).
Quantity
109 g
Type
reactant
Reaction Step One
Quantity
65.6 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Yield
75%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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